molecular formula C11H15ClN2O2S B2483353 2-Chloro-5-(1-piperidinylsulfonyl)aniline CAS No. 328028-22-4

2-Chloro-5-(1-piperidinylsulfonyl)aniline

Cat. No.: B2483353
CAS No.: 328028-22-4
M. Wt: 274.76
InChI Key: LXBHDZXGPCQZQL-UHFFFAOYSA-N
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Description

2-Chloro-5-(1-piperidinylsulfonyl)aniline is a chemical compound with the molecular formula C11H15ClN2O2S and a molecular weight of 274.77 g/mol . It is characterized by the presence of a chloro group, a piperidinylsulfonyl group, and an aniline moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(1-piperidinylsulfonyl)aniline typically involves the reaction of 2-chloroaniline with piperidine-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(1-piperidinylsulfonyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-5-(1-piperidinylsulfonyl)aniline involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to changes in cellular processes and biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(1-piperidinylsulfonyl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2-chloro-5-piperidin-1-ylsulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2S/c12-10-5-4-9(8-11(10)13)17(15,16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBHDZXGPCQZQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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